molecular formula C26H32N2 B11113668 1-{[10-(Piperidinomethyl)-9-anthryl]methyl}piperidine

1-{[10-(Piperidinomethyl)-9-anthryl]methyl}piperidine

Cat. No.: B11113668
M. Wt: 372.5 g/mol
InChI Key: PFDLZDOYLGOGKS-UHFFFAOYSA-N
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Description

1-{[10-(Piperidinomethyl)-9-anthryl]methyl}piperidine is a complex organic compound featuring a piperidine ring attached to an anthracene moiety via a piperidinomethyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{[10-(Piperidinomethyl)-9-anthryl]methyl}piperidine typically involves multi-step organic reactions. One common method includes the alkylation of 9-anthraldehyde with piperidine in the presence of a suitable base, followed by further functionalization to introduce the piperidinomethyl group. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactions to enhance yield and efficiency. Techniques such as microwave-assisted synthesis and catalytic hydrogenation are employed to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: 1-{[10-(Piperidinomethyl)-9-anthryl]methyl}piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted anthracenes, piperidines, and their derivatives, which can be further utilized in different applications .

Scientific Research Applications

1-{[10-(Piperidinomethyl)-9-anthryl]methyl}piperidine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-{[10-(Piperidinomethyl)-9-anthryl]methyl}piperidine involves its interaction with specific molecular targets. The compound’s piperidine ring can interact with various receptors and enzymes, modulating their activity. The anthracene moiety may contribute to the compound’s photophysical properties, enabling its use in imaging and diagnostic applications .

Comparison with Similar Compounds

Uniqueness: 1-{[10-(Piperidinomethyl)-9-anthryl]methyl}piperidine is unique due to its combination of a piperidine ring and an anthracene moiety, providing a versatile platform for various chemical modifications and applications. Its dual functionality allows it to participate in diverse chemical reactions and exhibit unique photophysical properties .

Properties

Molecular Formula

C26H32N2

Molecular Weight

372.5 g/mol

IUPAC Name

1-[[10-(piperidin-1-ylmethyl)anthracen-9-yl]methyl]piperidine

InChI

InChI=1S/C26H32N2/c1-7-15-27(16-8-1)19-25-21-11-3-5-13-23(21)26(20-28-17-9-2-10-18-28)24-14-6-4-12-22(24)25/h3-6,11-14H,1-2,7-10,15-20H2

InChI Key

PFDLZDOYLGOGKS-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC2=C3C=CC=CC3=C(C4=CC=CC=C42)CN5CCCCC5

Origin of Product

United States

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